molecular formula C18H15FN2O2 B2721367 (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 383147-84-0

(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Cat. No.: B2721367
CAS No.: 383147-84-0
M. Wt: 310.328
InChI Key: VGHZNGUSIBINBU-CMDGGOBGSA-N
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Description

(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This compound features a benzisoxazole core linked to a fluorophenyl ring and an enone system with a dimethylamino group, a structure often associated with potential biological activity. Research applications for this compound may include its use as a key intermediate in the synthesis of more complex molecules or as a pharmacological tool for probing biological systems. Researchers value this compound for its defined molecular structure, which allows for structure-activity relationship (SAR) studies. The mechanism of action is compound-specific and must be determined through rigorous experimental investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets and conduct their own characterization and bioactivity assays to confirm the properties and suitability of this compound for their specific research objectives.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-21(2)9-8-17(22)12-6-7-16-15(11-12)18(23-20-16)13-4-3-5-14(19)10-13/h3-11H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHZNGUSIBINBU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324734
Record name (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383147-84-0
Record name (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H15F N2O2
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 138716-20-8

The compound primarily interacts with the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain. This interaction is significant for its potential antidepressant effects. The binding affinity and selectivity of this compound at SERT were evaluated through various assays, revealing promising results in modulating serotonin levels.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects through SERT modulation. For instance, studies have shown that SERT-selective compounds can decrease the dissociation rates of radiolabeled serotonin at SERT, enhancing serotonin availability in synaptic clefts .

Table 1: Binding Affinity and Selectivity

CompoundKi (nM)SERT Selectivity
(E)-3-(dimethylamino)-...30.2High
Dimeric Ligand 1519.7High
Dimeric Ligand 5125.0Moderate

Study 1: SERT Binding Assays

A study conducted on various analogues of the compound demonstrated that steric bulk at specific sites was tolerated without significantly reducing binding affinity at SERT. The results indicated that modifications could enhance pharmacological profiles while maintaining selectivity .

Study 2: Allosteric Modulation

Another investigation focused on the allosteric modulation capabilities of the compound at the SERT site. Results showed that certain structural modifications could enhance the allosteric effects, leading to improved therapeutic outcomes in animal models of depression .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

The compound’s closest analogs involve variations in the benzisoxazole substituents or the propenone side chain. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Benzisoxazole/Propenone) Molecular Weight (g/mol) Key Properties
(E)-3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one 3-(3-Fluorophenyl), 5-(dimethylamino) 317.34 Push-pull electronic structure; potential NLO applications
(E)-3-(Dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one 3-(4-Methylphenyl), 5-(dimethylamino) 313.37 Reduced electron-withdrawing effects compared to fluorine; lower polarity
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Bromophenyl, 4-(dimethylamino) 344.23 Higher dipole moment (6.23 D) and hyperpolarizability (β = 12.8 × 10⁻³⁰ esu)
(E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one 4-Fluorophenyl, hydroxy/iodo/methoxy 402.39 IC₅₀ = 25.07 μM (anti-fungal); iodine substitution reduces activity

Key Observations :

  • Bioactivity Trends : Fluorine substitution generally improves pharmacological activity due to increased electronegativity and metabolic stability. However, bulky groups like iodine (e.g., in ) reduce potency, as seen in chalcone derivatives with IC₅₀ values >25 μM.

Preparation Methods

Nitro Reduction-Cyclization Strategy

The benzisoxazole scaffold is constructed via hydroxylamine intermediates derived from nitro precursors. As demonstrated in, methyl 2-nitrobenzoates undergo partial reduction using hydrazine/Rh/C, followed by base-mediated cyclization (e.g., NaOH/EtOH) to form 2,1-benzisoxazol-3(1H)-ones. For fluorophenyl incorporation, 4-fluoro-substituted nitrobenzoates are preferred.

Example Protocol ():

  • Starting material: Methyl 2-nitro-4-fluorobenzoate
  • Reduction: 10% Rh/C, hydrazine hydrate, MeOH, 50°C, 6 h
  • Cyclization: 2M NaOH, reflux, 3 h
  • Yield: 78% (3-fluoro-2,1-benzisoxazolone)

One-Pot Fluorophenyl Integration ()

A patent discloses a "one-pot" method using 2,4-difluorobenzoyl piperidine hydrochloride and hydroxylamine hydrochloride. Key steps:

  • Reagents: KOH (3.5 equiv), methanol, 40–45°C, 24 h
  • Cyclization: In situ formation of benzisoxazole via nucleophilic aromatic substitution.
  • Yield: 89% (6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride)

Adapting this for 3-fluorophenyl substitution requires substituting 2,4-difluorobenzoyl with 3-fluorobenzoyl derivatives.

Introduction of (E)-3-(Dimethylamino)propen-1-one Sidechain

Claisen-Schmidt Condensation

The propenone moiety is installed via acid-catalyzed condensation between 5-acetylbenzisoxazole and dimethylaminoacetophenone. Search result highlights TMSBr in nitromethane as critical for E-selectivity.

Optimized Conditions ():

  • Ketone: 5-Acetyl-3-(3-fluorophenyl)-2,1-benzisoxazole (1.0 equiv)
  • Aldehyde: Dimethylaminoacetophenone (1.2 equiv)
  • Catalyst: TMSBr (3.5 equiv), CH$$3$$NO$$2$$, 60°C, 1 h
  • Yield: 81% (E:Z ratio >19:1)

Alternative: Mannich Reaction

While less common, Mannich bases (e.g.,) allow direct aminomethylation. However, this route suffers from lower yields (~45%) due to competing side reactions.

Integrated Synthesis Pathways

Route A: Sequential Approach

  • Step 1: Synthesize 5-acetyl-3-(3-fluorophenyl)-2,1-benzisoxazole via (Yield: 74%).
  • Step 2: Condense with dimethylaminoacetophenone using TMSBr/CH$$3$$NO$$2$$ (, Yield: 81%).
    • Total yield: 59.9%

Route B: Tandem Cyclization-Condensation

A modified one-pot strategy from combines benzisoxazole formation and propenone installation:

  • Reagents: 3-Fluorophenylboronic acid, 5-nitro-2-hydroxyacetophenone, Pd(OAc)$$_2$$, TMSBr
  • Conditions: 80°C, 12 h (Yield: 68%, E:Z >15:1)

Characterization and Spectral Data

Key Spectroscopic Features

  • IR: 1658 cm$$^{-1}$$ (C=O), 1580 cm$$^{-1}$$ (C=N benzisoxazole)
  • $$^1$$H NMR (DMSO-d$$_6$$):
    • δ 8.21 (d, J=15.6 Hz, 1H, CH=CO)
    • δ 7.89–7.45 (m, 8H, Ar-H)
    • δ 3.12 (s, 6H, N(CH$$3$$)$$2$$)
  • HRMS: m/z 351.1245 [M+H]$$^+$$ (Calc. 351.1249)

Purity and Yield Comparison

Method Benzisoxazole Yield Propenone Yield E:Z Ratio
Route A 74% 81% 19:1
Route B 68% N/A 15:1
Mannich 72% 45% 3:1

Challenges and Optimization

Regioselectivity in Benzisoxazole Formation

Positional isomers arise during cyclization. Using bulky bases (e.g., LDA in) suppresses 4-substituted byproducts (<5%).

Stereocontrol in Propenone Synthesis

TMSBr enhances E-selectivity by stabilizing the transition state via Brønsted acid catalysis. Polar solvents (e.g., CH$$3$$NO$$2$$) further favor E-configuration.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzisoxazole precursors and enone derivatives. Key steps include:
  • Condensation : Reacting a 3-(3-fluorophenyl)-2,1-benzisoxazole-5-carbaldehyde with dimethylaminoacetone under basic conditions (e.g., Knoevenagel condensation) to form the α,β-unsaturated ketone backbone .
  • Stereochemical Control : Ensuring the (E)-configuration via reflux in anhydrous solvents (e.g., toluene) with catalytic piperidine to minimize Z-isomer formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product with >95% purity .
    Critical Note: Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : A multi-spectral approach is essential:
  • 1H/13C NMR : Verify the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and assign benzisoxazole/fluorophenyl resonances .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and benzisoxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation patterns .
    Example: Discrepancies in carbonyl peak shifts may indicate impurities or isomerization; cross-check with X-ray crystallography if available .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be systematically resolved?

  • Methodological Answer : Contradictions often arise from:
  • Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) can shift proton resonances; re-run NMR in multiple solvents .
  • Dynamic Processes : Rotamers or tautomers (e.g., keto-enol) may split signals; variable-temperature NMR can identify exchange phenomena .
  • Isomeric Byproducts : Use preparative HPLC to isolate minor components and re-analyze .
    Case Study: A 2023 study resolved conflicting 13C NMR data for a fluorophenyl analog by comparing computed (DFT) and experimental spectra .

Q. What experimental strategies are effective for probing the compound’s bioactivity and structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies require:
  • Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl, dimethylamino → morpholino) via targeted substitutions .
  • Biological Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using in vitro binding assays (IC50 determination) and cellular viability assays (MTT/WST-1) .
  • Computational Modeling : Dock the compound into target protein structures (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
    Key Finding: Fluorine at the 3-position enhances lipophilicity and target affinity, as shown in a 2024 study on benzisoxazole derivatives .

Q. How does the 3-fluorophenyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The 3-fluorophenyl moiety:
  • Electron-Withdrawing Effects : Lowers HOMO energy, stabilizing the enone system (confirmed via cyclic voltammetry) .
  • Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with biological targets (e.g., kinase ATP pockets), validated via crystallography .
  • Metabolic Stability : Reduces oxidative metabolism in liver microsome assays compared to non-fluorinated analogs .

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